Einecs 280-990-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Einecs 280-990-0 involves the reaction of hydroxymethoxybenzenesulphonic acid with diethylamine in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet commercial standards.
Analyse Chemischer Reaktionen
Einecs 280-990-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 280-990-0 has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 280-990-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Einecs 280-990-0 can be compared with other similar compounds, such as:
Hydroxymethoxybenzenesulphonic acid: The parent compound without the diethylamine component.
Diethylamine: The amine component that reacts with hydroxymethoxybenzenesulphonic acid.
Other sulfonic acid derivatives: Compounds with similar functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of hydroxymethoxybenzenesulphonic acid and diethylamine, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
83833-16-3 |
---|---|
Molekularformel |
C11H19NO5S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
N-ethylethanamine;2-(hydroxymethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C7H8O5S.C4H11N/c8-5-12-6-3-1-2-4-7(6)13(9,10)11;1-3-5-4-2/h1-4,8H,5H2,(H,9,10,11);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KQHNTLCKUMBODI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC=C(C(=C1)OCO)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.